3-chloro-4-[(4-methoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione is a synthetic compound belonging to the class of pyrrole derivatives. These compounds are characterized by a five-membered aromatic ring containing a nitrogen atom. This specific derivative has garnered interest in scientific research due to its potential as a protein kinase inhibitor, exhibiting activity against EGFR and VEGFR. []
The synthesis of 3-chloro-4-[(4-methoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione (MI-1) is achieved through a multi-step process. While specific details are limited in the available literature, it is reported as a synthesized inhibitor of several protein kinases, including EGFR and VEGFR. [] Further investigation into specific synthesis pathways and optimization strategies would be beneficial for future research.
The mechanism of action of 3-chloro-4-[(4-methoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione primarily involves its ability to act as a competitive inhibitor of EGFR and VEGFR. [] This inhibition is achieved through direct binding to these protein kinases, preventing their activation and downstream signaling pathways. This inhibition of EGFR and VEGFR has been shown to contribute to its anti-inflammatory, pro-apoptotic, and antitumor activities. [] Furthermore, research suggests it possesses antioxidant properties, demonstrated by a reduction in lipid and protein peroxidation products and increased superoxide dismutase activity in inflamed colonic tissue. []
The scientific applications of 3-chloro-4-[(4-methoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione are primarily focused on its potential as an anti-cancer therapeutic. [] Studies demonstrate its efficacy in inhibiting EGFR and VEGFR, leading to:
Beyond its individual use, this compound has also been investigated as a component of a nanocomplex with C60 fullerenes (C60-MI-3OH). This nanocomplex demonstrated effectiveness in reducing systemic inflammation and anemia in a rat model of acute ulcerative colitis, suggesting potential for enhanced therapeutic applications. []
CAS No.: 13478-45-0
CAS No.: 4260-20-2
CAS No.: 108347-97-3
CAS No.: 17763-13-2
CAS No.: 10028-14-5